Cas no 1805120-70-0 (Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate)

Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate
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- Inchi: 1S/C10H5F3N2O5/c1-19-9(16)5-2-6(4-14)8(20-10(11,12)13)7(3-5)15(17)18/h2-3H,1H3
- InChI Key: TWOODTIFZCBAGW-UHFFFAOYSA-N
- SMILES: FC(OC1C(C#N)=CC(C(=O)OC)=CC=1[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 438
- Topological Polar Surface Area: 105
- XLogP3: 2.5
Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013008-500mg |
Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate |
1805120-70-0 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015013008-1g |
Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate |
1805120-70-0 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
Alichem | A015013008-250mg |
Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate |
1805120-70-0 | 97% | 250mg |
494.40 USD | 2021-06-21 |
Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate
Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate (CAS No. 1805120-70-0): A Comprehensive Overview
Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate (CAS No. 1805120-70-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various applications in drug development and synthetic chemistry.
The molecular formula of Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate is C10H5NO6F3, reflecting its complex composition. The presence of a cyano group, nitro group, and trifluoromethoxy group on the benzoate backbone imparts distinct chemical properties that are highly relevant to its potential biological activities. Specifically, the cyano group can participate in hydrogen bonding and metal coordination, while the nitro group is known for its electron-withdrawing effects and potential pro-inflammatory properties. The trifluoromethoxy group, on the other hand, enhances lipophilicity and metabolic stability, making it a valuable feature in drug design.
In recent years, there has been a growing interest in developing novel compounds with enhanced pharmacological properties. Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate has been extensively studied for its potential applications in the synthesis of bioactive molecules. Its structural features suggest that it may exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These properties have made it a subject of interest for researchers exploring new therapeutic strategies.
One of the most compelling aspects of Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate is its versatility in synthetic chemistry. The compound serves as a valuable intermediate in the preparation of more complex molecules. For instance, its benzoate moiety can be further modified through various chemical reactions, such as esterification, hydrolysis, or coupling reactions, to introduce additional functional groups or to explore different pharmacophores. This flexibility makes it an indispensable tool for chemists working on drug discovery and development.
The synthesis of Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate involves multiple steps that require precise control over reaction conditions. The process typically begins with the nitration of a suitable precursor to introduce the nitro group at the desired position. Subsequent reactions, such as cyanation and trifluoromethylation, are then carried out to complete the molecular framework. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
The pharmacological potential of Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate has been explored in several preclinical studies. These studies have revealed that the compound exhibits significant activity against various disease models. For example, research has shown that it can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to interact with specific receptors or enzymes suggests that it may have therapeutic effects in conditions like cancer and neurodegenerative diseases.
The trifluoromethoxy group plays a crucial role in enhancing the biological activity of Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate. This group not only improves lipophilicity but also influences metabolic stability, which is essential for drug efficacy. Furthermore, recent studies have highlighted its potential role in enhancing drug-receptor interactions by increasing binding affinity and selectivity. These findings underscore the importance of fluorine-containing compounds in modern drug design.
In conclusion, Methyl 3-cyano-5-nitro-4-(trifluoromethoxy)benzoate (CAS No. 1805120-70-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics.
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